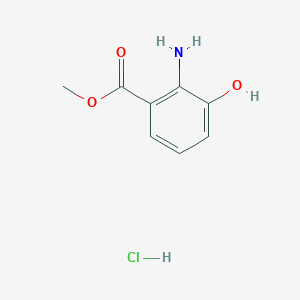![molecular formula C17H14BrFN2OS B2924174 [2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-fluorophenyl)methanone CAS No. 851800-61-8](/img/structure/B2924174.png)
[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-fluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there is no direct information available on the synthesis of this specific compound, related compounds such as pyrazoline derivatives have been synthesized and studied for their biological activities . Pyrazolines and their derivatives have been the focus of interest due to their confirmed biological and pharmacological activities .Applications De Recherche Scientifique
Anti-Fibrosis Research
This compound has shown potential in the field of anti-fibrosis. Fibrosis is a pathological condition characterized by excessive tissue scarring due to the accumulation of extracellular matrix proteins. The compound’s ability to modulate biological pathways related to fibrosis makes it a candidate for the development of anti-fibrotic drugs .
Heterocyclic Compound Libraries
The structural complexity of this compound makes it suitable for inclusion in libraries of heterocyclic compounds. These libraries are essential for drug discovery programs aiming to identify novel therapeutic agents with diverse biological activities .
Collagen Synthesis Inhibition
In the context of anti-fibrotic activity, this compound may inhibit collagen synthesis. Collagen overproduction is a hallmark of fibrotic diseases, and the ability to control this process is crucial for managing such conditions .
Pharmacological Activity Modulation
Compounds like this one can be used to modulate a wide range of pharmacological activities due to their heterocyclic core. This versatility is valuable in medicinal chemistry for designing drugs with specific target selectivity .
Scaffold for Biologically Active Compounds
The pyrrolidine ring, a feature in this compound’s structure, is a versatile scaffold for developing biologically active compounds. It allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of the molecule .
Synthesis of Novel Derivatives
The compound serves as a starting point for the synthesis of novel derivatives with potential biological activities. These derivatives can be designed to target specific proteins or pathways involved in various diseases .
Study of Steric Factors on Biological Activity
The compound’s structure allows for the study of steric factors on biological activity. Understanding how the spatial orientation of substituents affects the biological profile of drug candidates is vital for drug design .
ADME/Tox Optimization
The introduction of heteroatomic fragments, such as those found in this compound, is a strategic approach in drug discovery to modify physicochemical parameters and optimize ADME/Tox (Absorption, Distribution, Metabolism, Excretion/Toxicology) profiles for drug candidates .
Propriétés
IUPAC Name |
[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFN2OS/c18-14-6-4-12(5-7-14)11-23-17-20-8-9-21(17)16(22)13-2-1-3-15(19)10-13/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXAHTHLUXWEFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

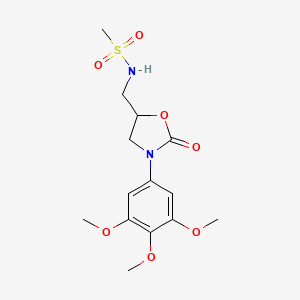
![1,3-Bis(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2924092.png)

![(Z)-ethyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2924098.png)
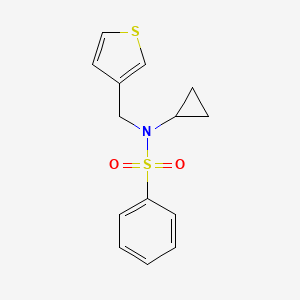

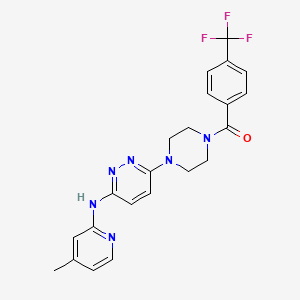
![N-[cyano(2-methoxyphenyl)methyl]-2,3-dimethoxybenzamide](/img/structure/B2924105.png)

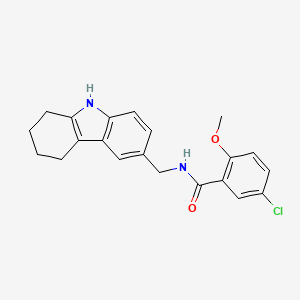
![2-(benzyloxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide](/img/structure/B2924109.png)

